molecular formula C14H28 B12703000 trans-4-Tetradecene CAS No. 41446-78-0

trans-4-Tetradecene

Cat. No.: B12703000
CAS No.: 41446-78-0
M. Wt: 196.37 g/mol
InChI Key: XEIYDTUADLFFTM-VQHVLOKHSA-N
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Description

4-Tetradecene is an organic compound with the molecular formula C14H28. It is an alkene, characterized by the presence of a double bond between the fourth and fifth carbon atoms in its fourteen-carbon chain. This compound exists in two geometric isomers: the (E)-4-Tetradecene and the (Z)-4-Tetradecene, which differ in the spatial arrangement of the substituents around the double bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tetradecene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of tetradecanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation Reactions: Another method involves the alkylation of shorter-chain alkenes with appropriate alkyl halides in the presence of strong bases like sodium or potassium hydroxide.

Industrial Production Methods: In industrial settings, 4-Tetradecene is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules in the presence of catalysts such as Ziegler-Natta catalysts, resulting in the formation of linear alpha-olefins, including 4-Tetradecene .

Chemical Reactions Analysis

Types of Reactions: 4-Tetradecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tetradecanone or tetradecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrogenation: The double bond in 4-Tetradecene can be hydrogenated to form tetradecane in the presence of hydrogen gas and a metal catalyst such as palladium or platinum.

    Halogenation: It reacts with halogens like chlorine or bromine to form dihalogenated compounds, such as 4,5-dichlorotetradecane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Hydrogenation: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalysts

    Halogenation: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

Scientific Research Applications

4-Tetradecene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in gas chromatography.

    Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and other bioactive compounds.

    Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tetradecene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond opens up to form new bonds with other molecules. This reactivity makes it a valuable intermediate in organic synthesis. Additionally, its hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

4-Tetradecene can be compared with other similar compounds, such as:

    1-Tetradecene: This isomer has the double bond at the first carbon atom, making it more reactive in certain addition reactions.

    Tetradecane: The fully saturated alkane form, which lacks the double bond and is less reactive.

    Hexadecene: A longer-chain alkene with similar properties but different physical characteristics due to the increased chain length.

Uniqueness: 4-Tetradecene’s unique position of the double bond (at the fourth carbon) gives it distinct reactivity and physical properties compared to its isomers and other alkenes .

Properties

CAS No.

41446-78-0

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

(E)-tetradec-4-ene

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h7,9H,3-6,8,10-14H2,1-2H3/b9-7+

InChI Key

XEIYDTUADLFFTM-VQHVLOKHSA-N

Isomeric SMILES

CCCCCCCCC/C=C/CCC

Canonical SMILES

CCCCCCCCCC=CCCC

Origin of Product

United States

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